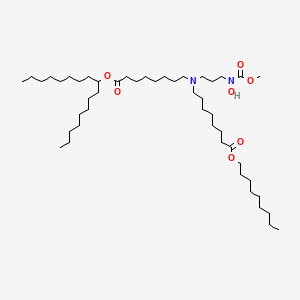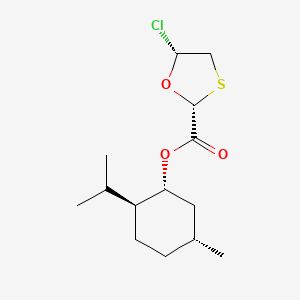![molecular formula C12H9BF3K B13356783 Potassium [1,1'-biphenyl]-4-yltrifluoroborate](/img/structure/B13356783.png)
Potassium [1,1'-biphenyl]-4-yltrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium [1,1’-biphenyl]-4-yltrifluoroborate is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a biphenyl group attached to a trifluoroborate moiety, with potassium as the counterion. It is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium [1,1’-biphenyl]-4-yltrifluoroborate typically involves the reaction of [1,1’-biphenyl]-4-boronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of Potassium [1,1’-biphenyl]-4-yltrifluoroborate follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is designed to be scalable and cost-effective, ensuring the availability of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium [1,1’-biphenyl]-4-yltrifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Common reagents include aryl halides, palladium catalysts, and bases such as potassium carbonate.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from the reactions of Potassium [1,1’-biphenyl]-4-yltrifluoroborate are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Potassium [1,1’-biphenyl]-4-yltrifluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Potassium [1,1’-biphenyl]-4-yltrifluoroborate in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium [1,1’-biphenyl]-4-ylboronic acid
- Potassium [1,1’-biphenyl]-4-yltrifluoroborate
- Potassium [1,1’-biphenyl]-4-ylborate
Uniqueness
Potassium [1,1’-biphenyl]-4-yltrifluoroborate is unique due to its trifluoroborate moiety, which imparts greater stability and reactivity compared to other boronic acid derivatives. This makes it particularly useful in cross-coupling reactions where high yields and selectivity are desired .
Propriétés
Formule moléculaire |
C12H9BF3K |
|---|---|
Poids moléculaire |
260.11 g/mol |
Nom IUPAC |
potassium;trifluoro-(4-phenylphenyl)boranuide |
InChI |
InChI=1S/C12H9BF3.K/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H;/q-1;+1 |
Clé InChI |
GTDPOHCCLUGUHI-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=C(C=C1)C2=CC=CC=C2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-Tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356702.png)





![6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356750.png)
![N-(3,5-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356757.png)
![6-(1-Benzofuran-2-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356777.png)
![N,N-dimethyl-3-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13356809.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13356819.png)

![3-Ethyl-6-(3-iodo-2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356832.png)
